molecular formula C19H17N5O5 B2670055 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396870-08-8

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2670055
CAS No.: 1396870-08-8
M. Wt: 395.375
InChI Key: BVZMLJCZYVGAFF-UHFFFAOYSA-N
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Description

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple functional groups, including oxadiazole rings and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Rings: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a dimethoxyphenyl halide in the presence of a base like potassium carbonate (K₂CO₃).

    Formation of the Pyridinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridinone ring, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the reduction of oxadiazole rings to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • **1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • **1-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • **1-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-11-20-19(29-22-11)12-7-8-16(25)24(9-12)10-15-21-18(23-28-15)13-5-4-6-14(26-2)17(13)27-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMLJCZYVGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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